molecular formula C22H23ClN2O2S B3505667 1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine

1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine

Cat. No.: B3505667
M. Wt: 414.9 g/mol
InChI Key: MMOGVYDTEFPNCT-UHFFFAOYSA-N
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Description

1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine is a chemical compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a piperazine ring substituted with a 4-chloronaphthalen-1-yl sulfonyl group and a 2,4-dimethylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine typically involves the following steps:

    Formation of the sulfonyl chloride intermediate: The starting material, 4-chloronaphthalene, is reacted with chlorosulfonic acid to form 4-chloronaphthalen-1-yl sulfonyl chloride.

    Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 4-(2,4-dimethylphenyl)piperazine in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine is used in several scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding assays.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(4-methylphenyl)piperazine
  • **1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(4-methoxyphenyl)piperazine

Uniqueness

1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine is unique due to the specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research applications where specific interactions and effects are desired.

Properties

IUPAC Name

1-(4-chloronaphthalen-1-yl)sulfonyl-4-(2,4-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2S/c1-16-7-9-21(17(2)15-16)24-11-13-25(14-12-24)28(26,27)22-10-8-20(23)18-5-3-4-6-19(18)22/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOGVYDTEFPNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine
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1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine
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1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine
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1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine
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1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine
Reactant of Route 6
1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.